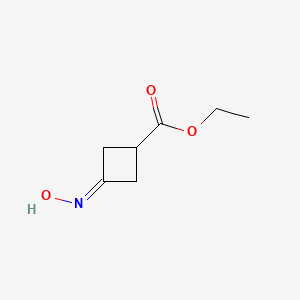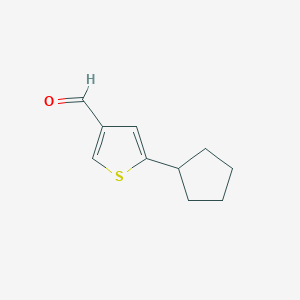
5-Cyclopentylthiophene-3-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Cyclopentylthiophene-3-carbaldehyde, has been a topic of interest in recent years . The synthesis of these derivatives often involves heterocyclization of various substrates .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives, including 5-Cyclopentylthiophene-3-carbaldehyde, are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied . For instance, the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as catalyst yielded chalcones .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Synthesis of Quinoline Ring Systems : Compounds like 5-Cyclopentylthiophene-3-carbaldehyde are used in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cored heterocyclic systems. This research area explores the biological evaluation and synthetic applications of these compounds (Hamama et al., 2018).
Photochemical Synthesis : Thiophene-2-carbaldehyde derivatives are involved in photochemical synthesis, producing various phenyl derivatives. This process illustrates the reactivity and potential applications of these compounds in developing new chemical entities (Antonioletti et al., 1986).
Samarium Diiodide Promoted Coupling : Research demonstrates the use of samarium diiodide in the coupling of thiophenecarbaldehydes, which adds to the understanding of their chemical behavior and potential in synthetic chemistry (Yang & Fang, 1995).
Biological and Sensor Applications
- Fluorescent Sensor for Ferric Ion : A study on 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) revealed its strong quenching effect on Fe3+ ion fluorescence, suggesting potential applications in sensing and detection technologies (Zhang et al., 2016).
Material Science and Electronics
Novel Organic Compound for Fullerene Electronics : A study presented the derivatization of fullerene with a compound related to 5-Cyclopentylthiophene-3-carbaldehyde, showing potential in modulating electronic properties for photovoltaic applications (John et al., 2017).
Optical Properties in Synthesized Compounds : Research on 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes, derived from similar compounds, demonstrated their potential application as invisible ink dyes due to their fluorescence properties and high quantum yields (Bogza et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, 5-CYCLOPENTYLTHIOPHENE-2-CARBALDEHYDE, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .
Orientations Futures
Propriétés
IUPAC Name |
5-cyclopentylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-6-8-5-10(12-7-8)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXVQLRVBQLRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentylthiophene-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)
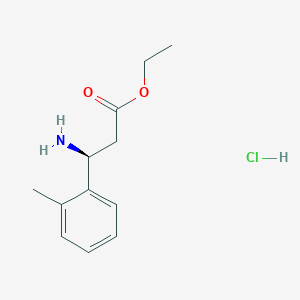
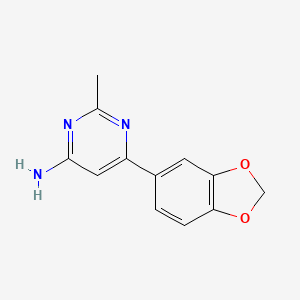

![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)
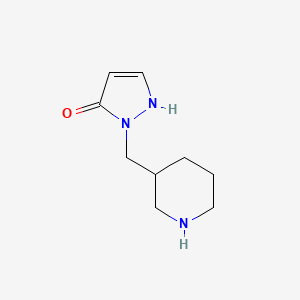

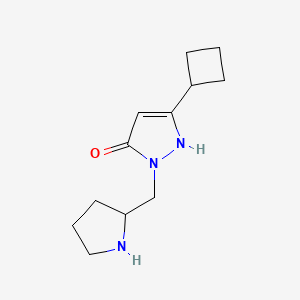
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

